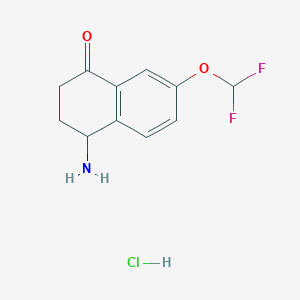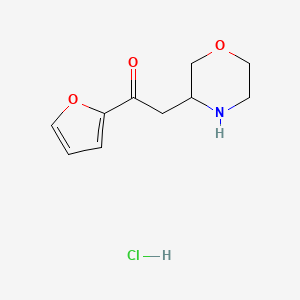![molecular formula C11H14BrN3 B1378376 (6-溴-8-甲基咪唑并[1,2-a]吡啶-3-基)甲基二甲胺 CAS No. 1461713-99-4](/img/structure/B1378376.png)
(6-溴-8-甲基咪唑并[1,2-a]吡啶-3-基)甲基二甲胺
描述
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 6th position and a methyl group at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine has several applications in scientific research:
Biological Studies: The compound is studied for its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular basis of diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by subsequent functional group transformations . The reaction conditions often involve the use of bromine or iodine as halogenating agents, and the reactions are typically carried out in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Halogenation: Bromine or iodine in the presence of a base such as sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
作用机制
The mechanism of action of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. For instance, in the context of tuberculosis, it has been shown to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related scaffold with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives . The presence of the bromine atom and the methyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBNWBLFYLWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


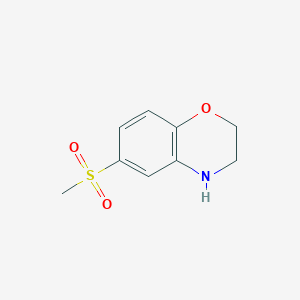
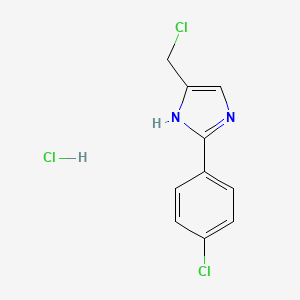
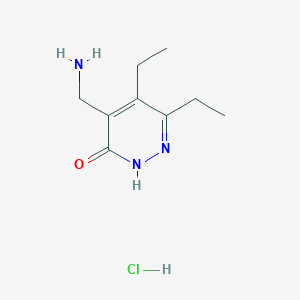

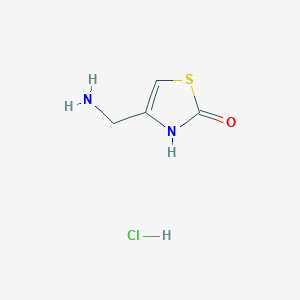
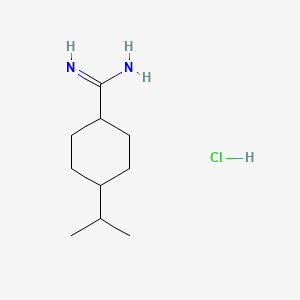


![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
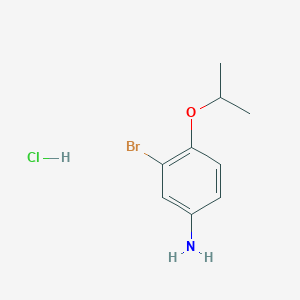

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
